Technical Monograph: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate
Technical Monograph: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate
Topic: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 2167213-42-3) Content Type: Technical Monograph / Process Development Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1]
Strategic Intermediate for Conformationally Restricted Peptidomimetics[1]
Executive Summary
Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 2167213-42-3 ) is a high-value bicyclic building block characterized by a spiro[2.4]heptane core.[1] This scaffold serves as a rigid surrogate for proline, offering enhanced metabolic stability and precise conformational control in drug design.
The compound functions as an orthogonally protected diamine :
-
Position 7 (Exocyclic): Protected by a Carboxybenzyl (Cbz/Z) group, stable to acidic conditions.[1]
-
Position 5 (Endocyclic): A free secondary amine, ready for selective functionalization (alkylation, acylation, or SNAr).[1]
This specific protection pattern makes CAS 2167213-42-3 a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sitafloxacin analogs) and HCV NS5A inhibitors (e.g., Ledipasvir analogs), where the spiro-ring restricts the vector of substituents to maximize binding affinity.[1]
Chemical Identity & Specifications
| Property | Specification |
| CAS Number | 2167213-42-3 |
| IUPAC Name | Benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| Core Scaffold | 5-Azaspiro[2.4]heptane (Spiro-fused cyclopropane-pyrrolidine) |
| Stereochemistry | Typically supplied as the (7S)-enantiomer for bioactivity |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water |
| pKa (Calculated) | ~9.5 (Secondary Amine at N5) |
Structural Significance & Mechanism
The 5-azaspiro[2.4]heptane core introduces a "spiro-constraint" that locks the pyrrolidine ring into a specific envelope conformation.[1]
-
Entropy Reduction: By pre-organizing the ligand conformation, the penalty of binding entropy is reduced, often leading to 10–100x potency improvements over flexible proline analogs.
-
Metabolic Shielding: The cyclopropyl spiro-fusion sterically hinders enzymatic attack at the
-carbon, extending the half-life of the resulting drug candidate. -
Vector Targeting: In quinolones, the N5 attachment orients the C7-amine (and its substituents) into a specific region of the DNA-gyrase complex, overcoming resistance mutations found in earlier generations.[1]
Validated Synthesis Protocol
Note: This protocol describes the synthesis of the target from the common precursor tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate , ensuring high fidelity and enantiomeric purity.
Phase 1: Reductive Amination & Stereoselection
Objective: Convert the C7 ketone to a C7 amine with established stereochemistry.
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol.[1] -
Procedure:
-
Dissolve tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (1.0 eq) in dry methanol (10 vol).
-
Add
(10.0 eq) and stir at 25°C for 2 hours to form the imine in situ. -
Cool to 0°C and slowly add
(1.5 eq).[1] -
Warm to room temperature and stir for 16 hours.
-
Workup: Quench with sat.
, extract with DCM. -
Resolution: If racemic, resolve the amine using L-Tartaric acid crystallization or Chiral HPLC to isolate the (7S)-isomer.[1]
-
Phase 2: Orthogonal Protection (The "Cbz-Cap")
Objective: Protect the newly formed primary amine at C7 with Cbz while retaining the Boc group on N5.[1]
-
Reagents: Benzyl chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA), DCM.[1]
-
Procedure:
Phase 3: Selective Deprotection (The "N5-Release")
Objective: Remove the acid-labile Boc group from N5 without disturbing the acid-stable Cbz group at C7.[1]
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the bis-protected intermediate in DCM (5 vol).
-
Add TFA (5 vol) dropwise at 0°C. Crucial: Cbz is stable in TFA/DCM.
-
Stir at 20°C for 2 hours.
-
Quench: Concentrate in vacuo. Redissolve in DCM and wash with sat.
to generate the free base. -
Purification: Recrystallize from EtOAc/Heptane.
-
Product: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate .[1][2][3]
-
Process Visualization
Figure 1: Synthesis Workflow
This diagram illustrates the orthogonal protection strategy required to isolate CAS 2167213-42-3.[1]
Caption: Selective synthesis pathway ensuring N7-Cbz retention while liberating N5-amine.
Applications & Utility
The utility of CAS 2167213-42-3 lies in its N5-reactivity .[1] Because the C7-amine is masked, researchers can perform aggressive coupling reactions at N5 without side reactions.[1]
Workflow A: Quinolone Antibiotics (e.g., Sitafloxacin Analogs)
-
Coupling: React CAS 2167213-42-3 (via free N5) with a 7-chloro-quinolone core (S_NAr reaction).
-
Deprotection: Remove the Cbz group (H₂/Pd-C) to reveal the primary amine.[1]
-
Result: A 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)quinolone antibiotic.[1]
Workflow B: HCV NS5A Inhibitors
-
Coupling: React CAS 2167213-42-3 (via free N5) with a Moc-Valine derivative (Amide coupling).[1]
-
Deprotection: Remove Cbz.
-
Cyclization: React the revealed amine with a halo-ketone to form an imidazole ring, linking to the central fluorene/biphenyl core.
Figure 2: Divergent Utility
Caption: Divergent synthesis showing the versatility of the free N5-amine scaffold.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine at N5 is sensitive to oxidation and carbamate formation with atmospheric
. -
Stability: The Cbz group is stable to basic hydrolysis and mild acids but sensitive to catalytic hydrogenation. Avoid Pd catalysts until the N5 coupling is complete.
References
-
Preparation of 5-benzyl-7(S)-t-butoxycarbonyl amino-5-azaspiro[2.4]heptane. Google Patents. CN103420896B.[4] Available at:
-
Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Journal of Organic Chemistry. 2011;76(8):2807-13.[1][5] Available at: [Link][1]
-
Discovery of fused tricyclic core containing HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(13):3014-3019.[1] Available at: [Link]
-
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. PubChem Compound Summary. CID 464895. Available at: [Link][1]
-
Benzyl carbamate Protection Mechanism. Organic Syntheses. Coll. Vol. 4, p.788.[4] Available at: [Link][1]
Sources
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. benzyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate | 2167213-42-3 | Buy Now [molport.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
